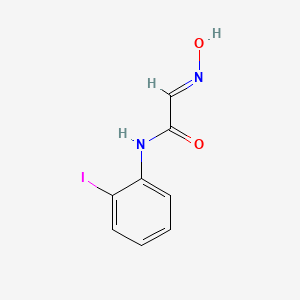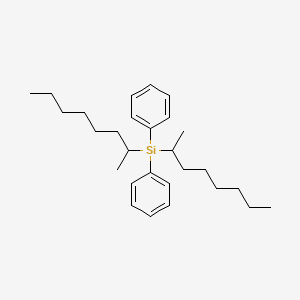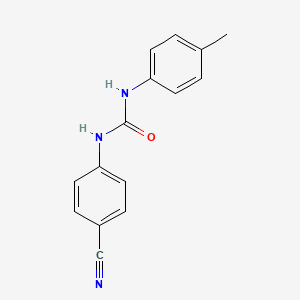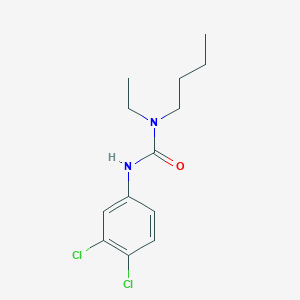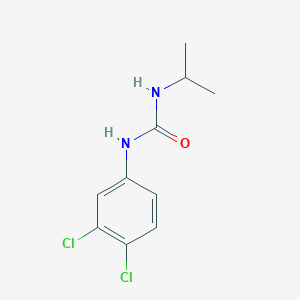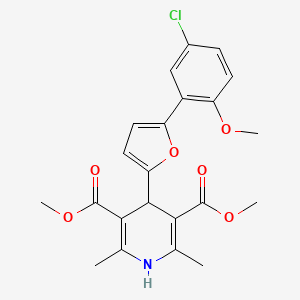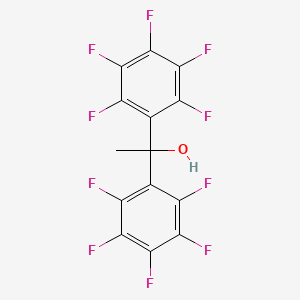
1,1-Bis(pentafluorophenyl)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(pentafluorophenyl)-1-ethanol: is an organofluorine compound characterized by the presence of two pentafluorophenyl groups attached to a central ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(pentafluorophenyl)-1-ethanol typically involves the reaction of pentafluorobenzene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the pentafluorophenyl groups are introduced to the ethanol backbone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(pentafluorophenyl)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The pentafluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1-Bis(pentafluorophenyl)-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with enhanced thermal and chemical stability
Mécanisme D'action
The mechanism of action of 1,1-Bis(pentafluorophenyl)-1-ethanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(pentafluorophenyl)ethane
- 1,1-Bis(pentafluorophenyl)propane
- 1,1-Bis(pentafluorophenyl)butane
Uniqueness
1,1-Bis(pentafluorophenyl)-1-ethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be readily modified to introduce new functional groups, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
21190-47-6 |
|---|---|
Formule moléculaire |
C14H4F10O |
Poids moléculaire |
378.16 g/mol |
Nom IUPAC |
1,1-bis(2,3,4,5,6-pentafluorophenyl)ethanol |
InChI |
InChI=1S/C14H4F10O/c1-14(25,2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h25H,1H3 |
Clé InChI |
KGUUGWKHBRPWIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


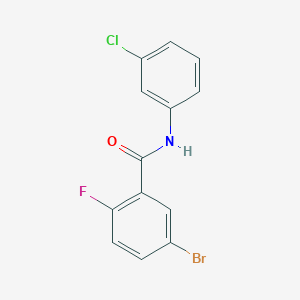
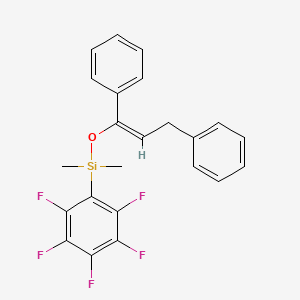
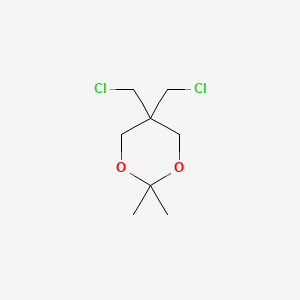
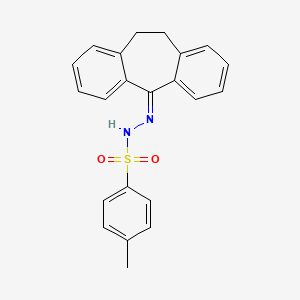
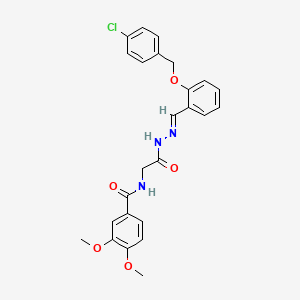
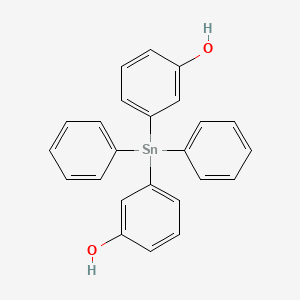
![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
